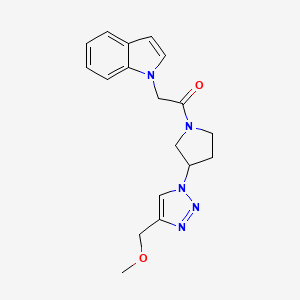

2-(1H-indol-1-yl)-1-(3-(4-(methoxymethyl)-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)ethan-1-one

Description

This compound features a hybrid structure combining an indole moiety, a pyrrolidine ring, and a 1,2,3-triazole substituted with a methoxymethyl group. The indole group is known for its role in bioactive molecules, while the triazole-pyrrolidine scaffold enhances solubility and binding interactions due to its polarity and conformational flexibility . The methoxymethyl substituent on the triazole may improve metabolic stability compared to bulkier aryl groups .

Properties

IUPAC Name |

2-indol-1-yl-1-[3-[4-(methoxymethyl)triazol-1-yl]pyrrolidin-1-yl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N5O2/c1-25-13-15-10-23(20-19-15)16-7-9-22(11-16)18(24)12-21-8-6-14-4-2-3-5-17(14)21/h2-6,8,10,16H,7,9,11-13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RACFLPXLJPRTNQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1=CN(N=N1)C2CCN(C2)C(=O)CN3C=CC4=CC=CC=C43 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(1H-indol-1-yl)-1-(3-(4-(methoxymethyl)-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)ethan-1-one is a synthetic derivative that incorporates both indole and triazole moieties. This compound has garnered attention due to its potential biological activities, particularly in the fields of cancer research and antimicrobial studies. Its molecular formula is with a molecular weight of approximately 339.399 g/mol .

Chemical Structure

The structure of the compound can be represented as follows:

Biological Activity Overview

Research into the biological activity of this compound has revealed several promising findings:

Anticancer Activity

In vitro studies have demonstrated that derivatives containing the indole and triazole structures exhibit significant antiproliferative effects against various cancer cell lines. For instance, compounds similar to this one have shown IC50 values as low as 9.6 μM in human microvascular endothelial cells (HMEC-1), indicating potent activity compared to parent compounds .

Table 1: Antiproliferative Activity of Related Compounds

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| Compound A | HeLa (Cervical Cancer) | 41 |

| Compound B | CEM (T-Lymphocyte) | 20 |

| This Compound | HMEC-1 | 9.6 |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. It has shown activity against both Gram-positive and Gram-negative bacteria, including strains of Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values suggest that it may be effective in inhibiting biofilm formation, which is crucial in treating chronic infections .

Table 2: Antimicrobial Activity

| Microorganism | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus (MRSA) | 0.98 |

| Escherichia coli | 5 |

The biological activity of this compound can be attributed to its ability to interact with specific biological targets:

- Triazole Ring : The presence of the triazole moiety has been linked to enhanced anticancer activity by affecting cellular signaling pathways related to proliferation and apoptosis.

- Indole Moiety : Indoles are known for their diverse biological activities, including anti-inflammatory and anticancer properties. They can modulate various receptors and enzymes involved in tumor growth.

Case Studies

Recent studies have highlighted the potential of this compound in preclinical models:

Study 1: Anticancer Efficacy

A study focused on the synthesis and evaluation of indole derivatives found that compounds similar to this one inhibited tumor growth in xenograft models. The study reported a significant reduction in tumor volume when treated with the compound compared to controls .

Study 2: Antimicrobial Efficacy

Another investigation assessed the antimicrobial properties against Mycobacterium tuberculosis. The compound demonstrated significant inhibition of bacterial growth over extended periods, suggesting potential applications in treating tuberculosis .

Scientific Research Applications

Chemical Properties and Structure

The compound's structure features an indole moiety linked to a pyrrolidine ring through a triazole group. This unique arrangement is believed to contribute to its biological activity. The molecular formula is , and it has a molecular weight of approximately 342.41 g/mol.

Anticancer Activity

Recent studies have indicated that compounds containing indole and triazole moieties exhibit significant anticancer properties. For instance:

- Indole Derivatives : Indole-based compounds have been reported to inhibit various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The incorporation of the triazole ring enhances the compound's ability to interact with biological targets involved in tumor growth and metastasis .

- Mechanism of Action : The anticancer efficacy is often attributed to the inhibition of specific kinases or enzymes involved in cell proliferation. For example, compounds similar to the one have shown to inhibit FLT3 kinase, leading to reduced tumor growth in xenograft models .

Anti-inflammatory Properties

The anti-inflammatory potential of this compound is also noteworthy. Indole derivatives have been shown to reduce inflammation through various mechanisms:

- Carrageenan-Induced Edema Model : In vivo studies using carrageenan-induced paw edema models have demonstrated that indole derivatives can significantly reduce inflammation, suggesting their utility in treating inflammatory diseases .

Antimicrobial Activity

Indole derivatives are known for their antimicrobial properties:

- Bacterial Inhibition : Compounds with similar structures have exhibited activity against a range of bacteria, including resistant strains. This suggests that the compound could be further explored as a potential antimicrobial agent .

Data Tables

| Application | Mechanism | Reference |

|---|---|---|

| Anticancer | Inhibition of FLT3 kinase | |

| Anti-inflammatory | Reduction of carrageenan-induced edema | |

| Antimicrobial | Inhibition of bacterial growth |

Case Study 1: Anticancer Activity Evaluation

In a study evaluating the anticancer effects of indole derivatives, researchers synthesized several compounds similar to 2-(1H-indol-1-yl)-1-(3-(4-(methoxymethyl)-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)ethan-1-one. The results indicated that these compounds inhibited cell proliferation in MCF-7 and A549 cell lines by inducing apoptosis through caspase activation pathways.

Case Study 2: Anti-inflammatory Effects

Another investigation assessed the anti-inflammatory properties using a rat model. The administration of indole-based compounds resulted in a significant decrease in paw edema compared to control groups, demonstrating potential for therapeutic use in conditions like arthritis.

Chemical Reactions Analysis

Chemical Reactivity and Transformations

The compound undergoes reactions typical of its structural components:

Triazole Moiety Reactions

-

Click Chemistry : The triazole forms via a copper-catalyzed 1,3-dipolar cycloaddition between alkynes and azides .

-

Nucleophilic Substitution : The triazole’s nitrogen atoms can participate in displacement reactions with nucleophiles (e.g., amines, alcohols) .

-

Electrophilic Aromatic Substitution : The methoxymethyl group on the triazole may undergo oxidation or alkylation under acidic/basic conditions .

Indole Core Reactions

-

Electrophilic Substitution : The indole’s aromatic ring can react with electrophiles (e.g., halogenation, nitration) .

-

Reduction : The ketone group (ethan-1-one) can be reduced to an alcohol using reagents like NaBH₄ .

Pyrrolidine Ring Reactions

-

Nucleophilic Attack : The pyrrolidine nitrogen can undergo alkylation or acylation .

-

Ring-Opening Reactions : Acidic or basic conditions may cleave the pyrrolidine ring via nucleophilic attack .

Reaction Conditions and Optimization

Analytical Characterization

Biological and Functional Implications

The compound’s reactivity influences its biological activity:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs differ primarily in substituents on the triazole ring, the heterocyclic core (e.g., indole vs. benzimidazole), and the linker between functional groups. Below is a detailed comparison based on synthesis, physicochemical properties, and functional implications.

Table 1: Structural and Physicochemical Comparison

†Calculated molecular weight based on formula C20H23N5O2.

Key Observations:

Thiophene (2cad): Introduces π-π stacking capability but may reduce metabolic stability due to sulfur oxidation . Trifluoromethyl (Benzimidazole analog): Increases lipophilicity, favoring membrane permeability but risking solubility limitations .

Synthetic Efficiency :

- Triazole-pyrrolidine derivatives (e.g., 2cab, 2cad) are synthesized with high yields (87–96%) via copper-catalyzed azide-alkyne cycloaddition (CuAAC), suggesting the target compound could be similarly accessible .

Spectroscopic Signatures :

- The target compound’s ¹H-NMR would likely show distinct indole (δ 7.0–7.8 ppm) and triazole (δ 7.5–8.0 ppm) proton signals, with methoxymethyl resonances near δ 3.3–3.5 ppm . This contrasts with aryl-substituted analogs, where aromatic protons dominate (δ 7.2–8.0 ppm) .

Research Implications

The target compound’s unique combination of indole and methoxymethyl-triazole motifs positions it as a candidate for neurological or antimicrobial applications, leveraging indole’s historical bioactivity . Future studies should prioritize:

- Synthetic Optimization : Adapting high-yield CuAAC protocols from for scalability.

- ADMET Profiling : Comparing solubility, permeability, and metabolic stability against analogs like 2cab and 7o.

- Crystallographic Analysis : Using SHELXL to resolve its 3D structure and assess intermolecular interactions.

Q & A

Basic Research Questions

Q. What are the critical steps and methodologies for synthesizing 2-(1H-indol-1-yl)-1-(3-(4-(methoxymethyl)-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)ethan-1-one?

- Answer : The synthesis involves multi-step reactions, including:

- Temperature control : Maintaining 0–5°C during indole coupling to prevent side reactions .

- Inert atmospheres : Using nitrogen or argon to protect reactive intermediates (e.g., triazole formation) from oxidation .

- Click chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) for triazole ring formation .

- Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane) and recrystallization from methanol to achieve >95% purity .

Q. Which analytical techniques are essential for characterizing this compound’s structure and purity?

- Answer :

- NMR spectroscopy : H and C NMR to confirm substituent positions on the pyrrolidine and indole rings .

- Mass spectrometry (HRMS) : To verify molecular weight (e.g., [M+H]+ peak at m/z 396.18) .

- HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) to assess purity (>98%) .

Q. How do the functional groups (indole, triazole, methoxymethyl) influence its chemical reactivity?

- Answer :

- Indole : Participates in electrophilic substitution (e.g., bromination) at the 3-position .

- Triazole : Acts as a hydrogen-bond acceptor, enhancing solubility in polar solvents (e.g., DMSO) .

- Methoxymethyl : Provides steric bulk, affecting conformational flexibility of the pyrrolidine ring .

Advanced Research Questions

Q. What experimental design strategies optimize reaction yields for large-scale synthesis?

- Answer :

- Design of Experiments (DoE) : Use fractional factorial designs to screen variables (e.g., catalyst loading, solvent polarity) .

- Kinetic studies : Monitor reaction progress via in-situ IR spectroscopy to identify rate-limiting steps .

- Scale-up protocols : Replace column chromatography with centrifugal partition chromatography (CPC) for cost-effective purification .

Q. How can structure-activity relationship (SAR) studies guide modifications to enhance biological activity?

- Answer :

- Targeted modifications :

- Replace methoxymethyl with trifluoromethyl to improve metabolic stability .

- Introduce electron-withdrawing groups (e.g., nitro) on indole to modulate receptor binding .

- Assays :

- In vitro : Radioligand displacement assays (e.g., cannabinoid receptor CB1/CB2 affinity) .

- Computational docking : AutoDock Vina to predict binding poses with target proteins .

Q. How to resolve contradictions in biological activity data across different studies?

- Answer :

- Standardize assays : Use identical cell lines (e.g., HEK293 for receptor studies) and control compounds .

- Meta-analysis : Apply statistical tools (e.g., ANOVA) to compare IC50 values from independent studies, accounting for assay variability .

Q. What are the stability challenges under physiological conditions, and how to address them?

- Answer :

- Hydrolysis susceptibility : The methoxymethyl group degrades in acidic environments (pH < 4). Mitigate via prodrug strategies (e.g., esterification) .

- Light sensitivity : Store solutions in amber vials at -20°C to prevent photodegradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.